molecular formula C15H17NO B8726976 C15H17NO

C15H17NO

Cat. No.: B8726976
M. Wt: 227.30 g/mol
InChI Key: PKLXIAUOYGVQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C15H17NO is an organic compound with the molecular formula this compound. It is a derivative of aniline, featuring a benzyloxy group at the para position and two methyl groups at the meta positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C15H17NO typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: C15H17NO can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Mechanism of Action

The mechanism of action of C15H17NO involves its interaction with various molecular targets. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity to specific targets, while the dimethyl groups may influence its overall stability and reactivity .

Comparison with Similar Compounds

Uniqueness: C15H17NO is unique due to the presence of both benzyloxy and dimethyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3,5-dimethyl-4-phenylmethoxyaniline

InChI

InChI=1S/C15H17NO/c1-11-8-14(16)9-12(2)15(11)17-10-13-6-4-3-5-7-13/h3-9H,10,16H2,1-2H3

InChI Key

PKLXIAUOYGVQBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)N

Origin of Product

United States

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